REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Ca+2].[CH3:7][CH:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1.[C:15](#[N:22])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[OH-].[K+].OCC1OC1(C)CCC=C(C)C>CCCCCC>[CH3:7][CH:8]1[CH2:13][CH2:12][C:11](=[C:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[C:15]#[N:22])[CH2:10][CH2:9]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)#N
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1C(CCC=C(C)C)(C)O1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
83 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at about 83° C. for a total of 32 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask, equipped with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the mixture washed seven times with 30 ml
|
Type
|
EXTRACTION
|
Details
|
of H2O, each washing being back-extracted twice with 30 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase and hexane extracts were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed by rotary evaporation at about 15 mm. Hg
|
Type
|
CUSTOM
|
Details
|
to give 6.3 g
|
Type
|
CUSTOM
|
Details
|
programmed at 135° to 220° C.
|
Type
|
CUSTOM
|
Details
|
at RF 19.0 and 20.2 minutes, which
|
Duration
|
20.2 min
|
Reaction Time |
32 h |
Name
|
|
Type
|
|
Smiles
|
CC1CCC(CC1)=C(C#N)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |